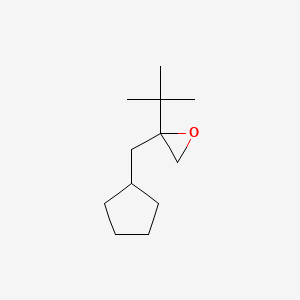![molecular formula C12H14O5SSi B14315055 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate CAS No. 114232-76-7](/img/structure/B14315055.png)
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate is a complex organic compound that belongs to the class of thieno[2,3-c]pyran derivatives. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system with a trimethylsilyl group and an acetate ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of thieno[2,3-c]pyran-3-ones with alkynes. The reaction conditions typically include heating the reactants in the presence of a catalyst, such as tin(IV) chloride, to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific solvents and temperature control.
Analyse Des Réactions Chimiques
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction rates and yields .
Applications De Recherche Scientifique
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic applications includes exploring its role as an inhibitor of specific enzymes or as a precursor to pharmacologically active compounds.
Mécanisme D'action
The mechanism by which 5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate can be compared with other thieno[2,3-c]pyran derivatives, such as:
Thieno[2,3-c]pyran-3-ones: These compounds share a similar core structure but lack the trimethylsilyl and acetate groups, resulting in different chemical properties and reactivity.
Thieno[3,2-c]pyran derivatives: These compounds have a different arrangement of the thiophene and pyran rings, leading to variations in their chemical behavior and applications.
Pyrano[2,3-d]pyrimidine derivatives: These compounds have a pyrimidine ring fused to the pyran ring, which can significantly alter their biological activity and potential therapeutic uses.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
114232-76-7 |
|---|---|
Formule moléculaire |
C12H14O5SSi |
Poids moléculaire |
298.39 g/mol |
Nom IUPAC |
(5,7-dioxo-2-trimethylsilyl-4H-thieno[2,3-c]pyran-4-yl) acetate |
InChI |
InChI=1S/C12H14O5SSi/c1-6(13)16-9-7-5-8(19(2,3)4)18-10(7)12(15)17-11(9)14/h5,9H,1-4H3 |
Clé InChI |
ODLOXDXKRSGHCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C2=C(C(=O)OC1=O)SC(=C2)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


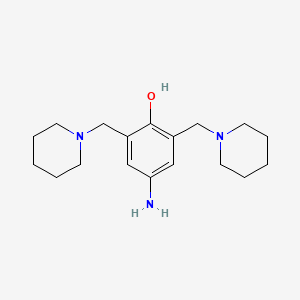
![N-[1-(2-Hydroxyhydrazinylidene)butan-2-yl]acetamide](/img/structure/B14314975.png)
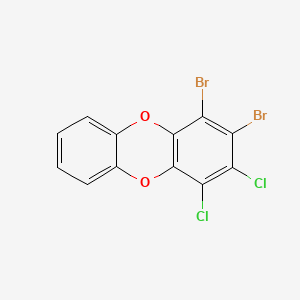
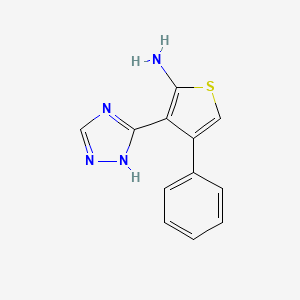
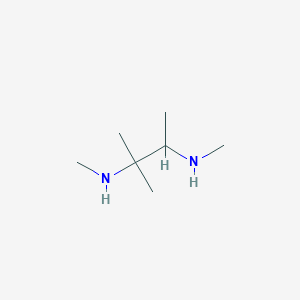
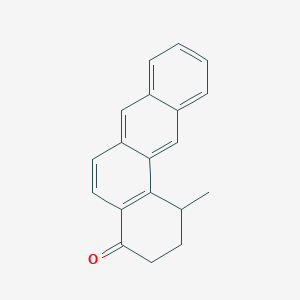
silane](/img/structure/B14315003.png)
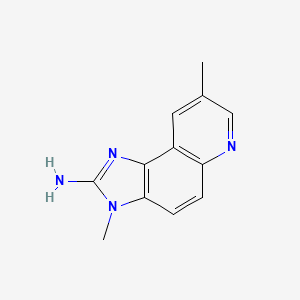
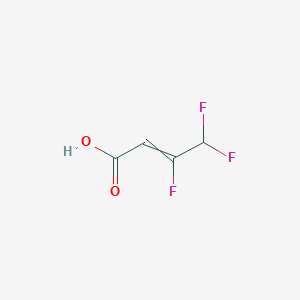
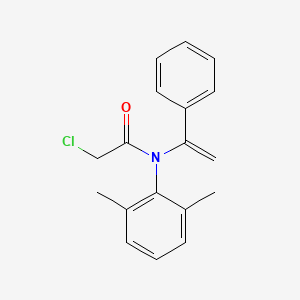
![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)
![2-(Chloromethyl)-3-[(2,2-dichlorocyclopropyl)methyl]oxirane](/img/structure/B14315036.png)
![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)
